
5-Hydroxynaphthalene-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxynaphthalene-2,3-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a naphthalene ring, along with a hydroxyl group (-OH) at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxynaphthalene-2,3-dicarboxylic acid can be achieved through several methods:
Oxidation of Naphthalene Derivatives: One common method involves the oxidation of naphthalene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or alkaline conditions.
Hydrolysis of Naphthalene Derivatives: Another method involves the hydrolysis of naphthalene derivatives, such as naphthalene-2,3-dicarboxylic anhydride, in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxynaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
5-Hydroxynaphthalene-2,3-dicarboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Hydroxynaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2,3-dicarboxylic acid: Lacks the hydroxyl group at the 5th position.
5-Hydroxynaphthalene-1,4-dicarboxylic acid: Has carboxyl groups at different positions on the naphthalene ring.
Uniqueness
5-Hydroxynaphthalene-2,3-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
60949-00-0 |
|---|---|
Formule moléculaire |
C12H8O5 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
5-hydroxynaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8O5/c13-10-3-1-2-6-4-8(11(14)15)9(12(16)17)5-7(6)10/h1-5,13H,(H,14,15)(H,16,17) |
Clé InChI |
VRKXUYHSIZAWAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C(=C1)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


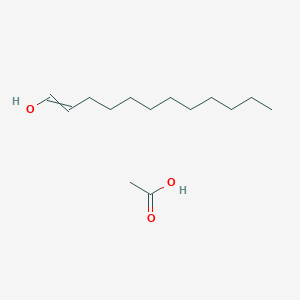

![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)

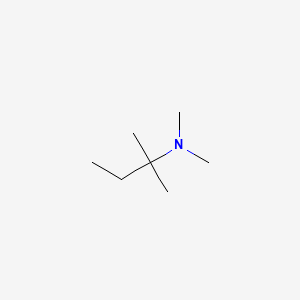

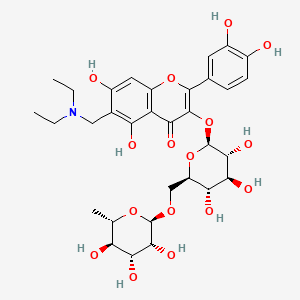
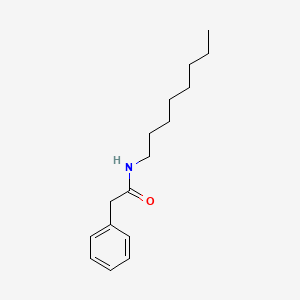
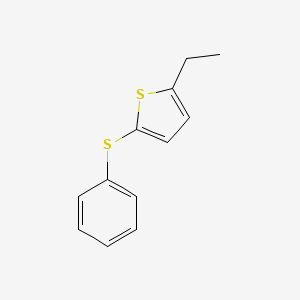
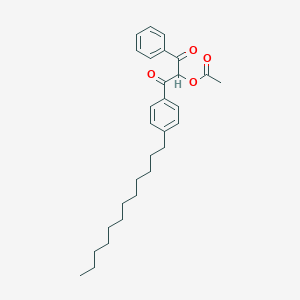
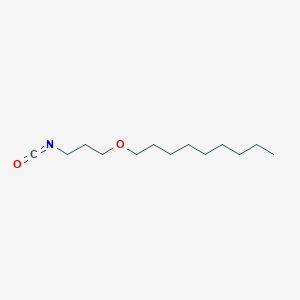
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
